molecular formula C11H12N2 B3261420 2-(3,4-Dimethylphenyl)imidazole CAS No. 343771-00-6

2-(3,4-Dimethylphenyl)imidazole

Cat. No.: B3261420
CAS No.: 343771-00-6
M. Wt: 172.23 g/mol
InChI Key: IYIMOTMFUSYFKK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 3,4-dimethylphenyl group. Imidazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethylbenzaldehyde with glyoxal and ammonia under acidic conditions . Another approach involves the use of primary amines and aldehydes in the presence of catalysts such as ZnFe2O4 nanoparticles .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethylphenyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)imidazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also affects cellular pathways by modulating signal transduction processes, leading to altered cellular responses .

Comparison with Similar Compounds

  • 2-Phenylimidazole
  • 2-(4-Methylphenyl)imidazole
  • 2-(3,5-Dimethylphenyl)imidazole

Comparison: 2-(3,4-Dimethylphenyl)imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Phenylimidazole, it exhibits enhanced hydrophobicity and potentially greater biological activity. The presence of two methyl groups in the 3,4-positions also influences its reactivity and interaction with molecular targets .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIMOTMFUSYFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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